N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine
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Overview
Description
N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine is a complex organic compound that features a furan ring, a nitrophenyl group, and an asparagine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine typically involves multi-step organic reactions. One common approach is to start with the protection of the asparagine’s amino group, followed by the introduction of the furan-2-ylmethyl group through a nucleophilic substitution reaction. The nitrophenyl group can be introduced via a nitration reaction. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of N2-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~).
Major Products Formed
Oxidation: Furanones
Reduction: Aminophenyl derivatives
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism by which N2-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine exerts its effects involves interactions with specific molecular targets. The furan ring and nitrophenyl group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(furan-2-ylmethyl)-N-(4-aminophenyl)-alpha-asparagine
- N~2~-(thiophen-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine
- N~2~-(furan-2-ylmethyl)-N-(3-nitrophenyl)-alpha-asparagine
Uniqueness
N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)-alpha-asparagine is unique due to the combination of its furan ring and nitrophenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(furan-2-ylmethylamino)-4-(4-nitroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c19-14(20)8-13(16-9-12-2-1-7-24-12)15(21)17-10-3-5-11(6-4-10)18(22)23/h1-7,13,16H,8-9H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBIRYADMXXFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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